Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro-

Catalog No.
S16039221
CAS No.
103560-41-4
M.F
C12H12O
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro-

CAS Number

103560-41-4

Product Name

Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro-

IUPAC Name

6,7,8,9-tetrahydrobenzo[g][1]benzofuran

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C12H12O/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h5-8H,1-4H2

InChI Key

NTQCBJNXJPAGAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2OC=C3

Naphtho[1,2-b]furan, 6,7,8,9-tetrahydro- is a polycyclic aromatic compound characterized by its fused naphthalene and furan structures. This compound features a tetrahydro configuration, indicating that it has four hydrogen atoms added to the structure, which significantly influences its chemical properties and reactivity. Its molecular formula is C12H10OC_{12}H_{10}O, and it is known for its unique structural arrangement that allows for various chemical interactions and biological activities.

Typical of polycyclic compounds. These include:

  • Electrophilic Aromatic Substitution: The presence of electron-rich aromatic rings allows for substitution reactions with electrophiles.
  • Cycloaddition Reactions: It can undergo cycloaddition reactions, particularly with alkenes or alkynes, often mediated by reagents like ammonium cerium(IV) nitrate (CAN) to form more complex structures .
  • Oxidation Reactions: The furan moiety can be oxidized to form various derivatives including diones and other oxygenated compounds .

Research indicates that naphtho[1,2-b]furan derivatives exhibit a range of biological activities:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Certain studies suggest that naphtho[1,2-b]furan derivatives may inhibit cancer cell proliferation through apoptosis induction mechanisms.
  • Neuroprotective Effects: Compounds related to naphtho[1,2-b]furan have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases .

Several synthesis methods have been developed for naphtho[1,2-b]furan, 6,7,8,9-tetrahydro-. Common approaches include:

  • Reflux with Sodium Acetate: This method involves treating appropriate precursors under reflux conditions with sodium acetate in acetic anhydride to yield the desired product.
  • Cycloaddition Reactions: Utilizing CAN-mediated cycloaddition reactions with hydroxy naphthoquinones and alkenes to synthesize various derivatives .
  • Intramolecular Reactions: Employing intramolecular reactions involving acetylenic chains can lead to the formation of complex furo derivatives from simpler precursors .

Naphtho[1,2-b]furan and its derivatives find applications across several fields:

  • Pharmaceuticals: Due to their biological activity, they are explored as potential drug candidates in treating infections and cancer.
  • Material Science: Their unique structural properties make them suitable for use in developing advanced materials such as organic semiconductors.
  • Organic Synthesis: They serve as intermediates in synthesizing more complex organic molecules due to their reactive functional groups.

Studies on the interactions of naphtho[1,2-b]furan with biological systems reveal significant insights into its pharmacological potential. For instance:

  • Binding Studies: Investigation into how these compounds bind to specific receptors or enzymes can elucidate their mechanism of action.
  • Metabolic Pathways: Understanding how these compounds are metabolized within biological systems aids in predicting their efficacy and safety profiles.

Naphtho[1,2-b]furan shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzofuranFused benzene and furanOften exhibits different reactivity patterns compared to naphtho compounds.
Naphtho[2,3-b]furanFused naphthalene and furanTypically more reactive due to the presence of additional double bonds.
TetrahydrofuranSaturated furanLacks the aromatic character found in naphtho compounds but shares some reactivity traits.
5H-Dibenzo[b,e]thiepinFused aromatic systemExhibits unique pharmacological properties distinct from naphtho compounds.

Naphtho[1,2-b]furan's unique tetrahydro configuration sets it apart from these similar compounds by influencing its reactivity and biological activity profile while maintaining a balance between stability and reactivity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

172.088815002 g/mol

Monoisotopic Mass

172.088815002 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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